molecular formula C8H7F3N4O3 B14025207 2-amino-5H-pyrrolo[3,2-d]pyrimidin-4-ol; trifluoroacetic acid

2-amino-5H-pyrrolo[3,2-d]pyrimidin-4-ol; trifluoroacetic acid

Cat. No.: B14025207
M. Wt: 264.16 g/mol
InChI Key: KBUZCSQVXCKSPH-UHFFFAOYSA-N
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Description

2-AMINO-5H-PYRROLO[3,2-D]PYRIMIDIN-4-OL 2,2,2-TRIFLUOROACETATE is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the pyrrolopyrimidine family, known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-5H-PYRROLO[3,2-D]PYRIMIDIN-4-OL 2,2,2-TRIFLUOROACETATE typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrrole and pyrimidine precursors under controlled conditions. For instance, the reaction of 4-aminopyrrolo[2,3-d]pyrimidine with trifluoroacetic acid can yield the desired compound .

Industrial Production Methods

Industrial production of this compound often employs microwave-assisted synthesis techniques to enhance reaction efficiency and yield. This method involves the use of microwave irradiation to accelerate the chemical reactions, reducing the overall reaction time and improving the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-AMINO-5H-PYRROLO[3,2-D]PYRIMIDIN-4-OL 2,2,2-TRIFLUOROACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield corresponding pyrrolo[3,2-d]pyrimidine oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-AMINO-5H-PYRROLO[3,2-D]PYRIMIDIN-4-OL 2,2,2-TRIFLUOROACETATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-AMINO-5H-PYRROLO[3,2-D]PYRIMIDIN-4-OL 2,2,2-TRIFLUOROACETATE involves its interaction with specific molecular targets, such as kinases. It inhibits kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-AMINO-5H-PYRROLO[3,2-D]PYRIMIDIN-4-OL 2,2,2-TRIFLUOROACETATE stands out due to its trifluoroacetate moiety, which enhances its pharmacokinetic properties and increases its binding affinity to target enzymes. This makes it a more potent inhibitor compared to its analogs .

Properties

Molecular Formula

C8H7F3N4O3

Molecular Weight

264.16 g/mol

IUPAC Name

2-amino-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C6H6N4O.C2HF3O2/c7-6-9-3-1-2-8-4(3)5(11)10-6;3-2(4,5)1(6)7/h1-2,8H,(H3,7,9,10,11);(H,6,7)

InChI Key

KBUZCSQVXCKSPH-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C1N=C(NC2=O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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